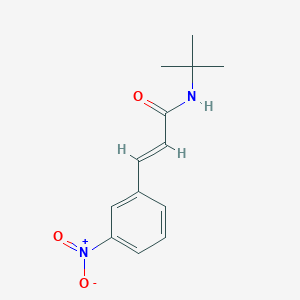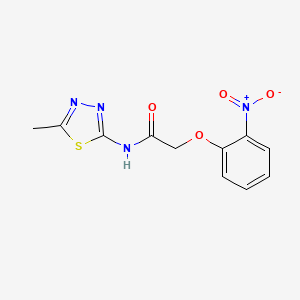
3-cyclohexylidene-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexylidene-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.115364102 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Arylation
A novel palladium-catalyzed approach to synthesize 3-arylindoles was developed, using indoles and cyclohexanones. This method demonstrated good regioselectivity, producing 3-arylindoles exclusively (Chen et al., 2014).
Zinc Triflate Catalyzed Indolylation
The study by Singh et al. (2020) explored the zinc triflate-catalyzed reaction between cyclohexanones and indoles, resulting in 1,3-Bis(1-alkyl-1H-indol-3-yl)benzene derivatives via an alkylation-dehydrogenation-aromatization sequence (Singh et al., 2020).
Palladium-Catalyzed Dehydrogenation
Kandukuri and Oestreich (2012) reported the palladium(II)-catalyzed oxidative dehydrogenation of cyclohexene-1-carbonyl indole amides, yielding benzoylindoles. This process potentially involves 1,3-diene formation followed by aromatization (Kandukuri & Oestreich, 2012).
Photocatalysis in Radical Cation Diels-Alder Reaction
Gieseler et al. (1991) utilized photocatalysis in the radical cation Diels-Alder reaction of indole, leading to the formation of N-acyl-1,4,4a,9a-tetrahydro-1,4-ethanocarbazoles (Gieseler et al., 1991).
Synthesis of Multifunctional Carbon Dots
Zheng et al. (2016) demonstrated a novel method to synthesize multifunctional carbon dots (CyCD) from a hydrophobic cyanine dye, showing potential for NIR fluorescent imaging and photothermal cancer therapy (Zheng et al., 2016).
Cyclohepta[b]indoles in Natural Products and Drug Design
Stempel and Gaich (2016) discussed the importance of cyclohepta[b]indoles, compounds with a broad spectrum of biological activities, in natural products and pharmaceuticals. This structure motif has attracted considerable interest for potential therapeutics (Stempel & Gaich, 2016).
Synthesis of Soluble Polyimides
Yi et al. (1997) synthesized novel aromatic diamines containing cyclohexylidene moieties, leading to the development of polyimides with excellent thermal stabilities and good solubility (Yi et al., 1997).
Facile Synthesis of Thieno[2,3-b]indole Derivatives
Moghaddam et al. (2009) reported a one-pot synthesis of thieno[2,3-6]indole ring systems, demonstrating a significant step in the development of this class of compounds (Moghaddam et al., 2009).
Propiedades
IUPAC Name |
3-cyclohexylidene-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-9H,1-3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVASLXWQBEYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C3=CC=CC=C3NC2=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)
![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)

![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)


![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
